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Compound of Interest

Compound Name: 5H-Pyrido[3,2-b]indole

Cat. No.: B044905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the δ-

carboline core (5H-pyrido[3,2-b]indole). Due to the limited availability of complete,

experimentally verified spectroscopic data for the unsubstituted parent compound in publicly

accessible literature, this document combines available experimental data for δ-carboline and

its derivatives with predicted spectroscopic information based on analogous chemical

structures. This guide is intended to serve as a foundational resource for researchers engaged

in the study and development of δ-carboline-based compounds.

Spectroscopic Data
The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for δ-carboline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

following tables present the available and predicted ¹H and ¹³C NMR chemical shifts for δ-

carboline.

¹H NMR Spectroscopic Data

While a complete, experimentally verified ¹H NMR spectrum for unsubstituted δ-carboline is not

readily available in the cited literature, the expected chemical shifts can be predicted based on
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the analysis of related carboline isomers and indole derivatives. The aromatic protons are

expected to appear in the downfield region, typically between 7.0 and 9.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for δ-Carboline

Proton
Predicted Chemical Shift
(δ, ppm)

Multiplicity

H-1 ~8.5 d

H-2 ~7.2 dd

H-3 ~7.8 d

H-4 ~8.2 d

H-6 ~7.5 t

H-7 ~7.3 t

H-8 ~8.0 d

9-NH ~11.5 br s

Note: These are predicted values and should be confirmed with experimental data.

¹³C NMR Spectroscopic Data

A comparative study of the four carboline isomers has provided experimental ¹³C NMR data for

δ-carboline.

Table 2: Experimental ¹³C NMR Chemical Shifts for δ-Carboline
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Carbon Chemical Shift (δ, ppm)

C-1 142.3

C-3 115.6

C-4 129.5

C-4a 141.8

C-4b 121.2

C-5a 128.4

C-6 120.5

C-7 122.1

C-8 112.0

C-9a 138.7

C-9b 149.2

Data extracted from comparative studies of carboline isomers.

Infrared (IR) Spectroscopy
An experimental IR spectrum for unsubstituted δ-carboline is not readily available. However,

the characteristic absorption bands can be predicted based on the functional groups present in

the molecule.

Table 3: Predicted IR Absorption Frequencies for δ-Carboline
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Functional Group
Predicted Absorption
(cm⁻¹)

Intensity

N-H Stretch (Indole) 3400 - 3300 Medium, Sharp

C-H Stretch (Aromatic) 3100 - 3000 Medium

C=N Stretch (Pyridine) 1620 - 1580 Strong

C=C Stretch (Aromatic) 1550 - 1450 Strong

C-H Bending (Out-of-plane) 850 - 750 Strong

Note: These are predicted values based on characteristic group frequencies.

Mass Spectrometry (MS)
The exact mass and fragmentation pattern of δ-carboline can be predicted. The molecular ion

peak would correspond to its molecular weight.

Table 4: Predicted Mass Spectrometry Data for δ-Carboline

Parameter Value

Molecular Formula C₁₁H₈N₂

Molecular Weight 168.19 g/mol

Predicted [M+H]⁺ 169.0760

Predicted Major Fragments

m/z Possible Fragment

141 [M-HCN]⁺

114 [M-C₂H₂N₂]⁺

Note: These are predicted values. The fragmentation pattern of carbolines can be complex and

may involve rearrangements.
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Experimental Protocols
The following are detailed methodologies for the key experiments cited or predicted in this

guide.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of the δ-carboline sample in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

The ¹H NMR spectrum is recorded on a 400 MHz or 500 MHz spectrometer.

Typical acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2

seconds, and an acquisition time of 2-3 seconds.

A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise

ratio.

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,

TMS at 0.00 ppm).

¹³C NMR Acquisition:

The ¹³C NMR spectrum is recorded on the same spectrometer at a corresponding frequency

(e.g., 100 or 125 MHz).

A proton-decoupled pulse sequence is used to simplify the spectrum.

A wider spectral width (e.g., 200-220 ppm) is used.

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Chemical shifts are referenced to the deuterated solvent signal.
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Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the solid δ-carboline sample with approximately 100-200 mg of

dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

Transfer the finely ground powder to a pellet press.

Apply pressure to form a transparent or translucent pellet.

FTIR Analysis:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

The final spectrum is typically presented as percent transmittance versus wavenumber

(cm⁻¹).

Mass Spectrometry
Sample Preparation:

Dissolve a small amount of the δ-carboline sample in a suitable volatile solvent (e.g.,

methanol, acetonitrile).

The concentration should be in the low µg/mL to ng/mL range.

LC-MS/MS Analysis:

The analysis is performed on a liquid chromatography system coupled to a tandem mass

spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI)

source.

Chromatographic Conditions:
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Column: C18 reversed-phase column.

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

A gradient elution is typically used to separate the analyte from any impurities.

Mass Spectrometry Conditions:

Ionization Mode: Positive ESI.

MS1 Scan: A full scan is performed to identify the protonated molecular ion [M+H]⁺.

MS2 Scan (Fragmentation): The molecular ion is selected and subjected to collision-

induced dissociation (CID) to generate fragment ions. The fragmentation pattern is then

analyzed.

Visualizations
The following diagrams illustrate a potential synthesis workflow for δ-carboline and a plausible

biological signaling pathway based on the known activities of related carboline compounds.
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Caption: A generalized workflow for the synthesis of δ-carboline.
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δ-Carboline Derivative
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Caption: A plausible p53 signaling pathway activated by carboline compounds.

To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of δ-Carboline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b044905#carboline-spectroscopic-data-nmr-ir-mass-
spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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